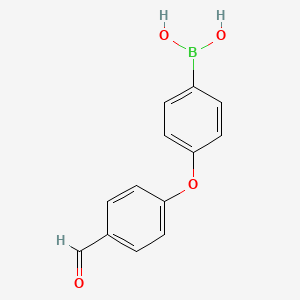
4-(4-Formylphenoxy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Formylphenoxy)phenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes and as a bactericide .
Synthesis Analysis
Phenylboronic acid, a compound similar to 4-(4-Formylphenoxy)phenylboronic acid, can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Another synthesis method involves 4-Bromodiphenyl ether, which is dissolved in anhydrous THF under nitrogen protection, cooled to -78 °C, and then reacted with N-butyllithium and triisopropyl borate .Molecular Structure Analysis
Phenylboronic acid, a compound similar to 4-(4-Formylphenoxy)phenylboronic acid, is a planar compound with idealized C2V molecular symmetry . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
4-Fluorophenylboronic acid, a compound similar to 4-(4-Formylphenoxy)phenylboronic acid, can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .Physical And Chemical Properties Analysis
4-Phenoxyphenylboronic acid, a compound similar to 4-(4-Formylphenoxy)phenylboronic acid, has a density of 1.2±0.1 g/cm3, a boiling point of 377.0±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Wissenschaftliche Forschungsanwendungen
- Interaction with Polyols : Phenylboronic acid (PBA) derivatives form reversible complexes with polyols, including sugars. This unique chemistry has provided a molecular basis for analytical applications .
- Sensing Applications : PBA-based sensors are used in homogeneous assays and heterogeneous detection. Their interactions with diols and strong Lewis bases (e.g., fluoride or cyanide anions) enable sensitive detection .
- Suzuki Coupling : 4-Fluorophenylboronic acid is a reactant in Suzuki coupling reactions, enabling the synthesis of biologically active terphenyls and other organic compounds .
- Theoretical Investigations : Computational studies explore the stability and conformational preferences of 4-(4-Formylphenoxy)phenylboronic acid. The C3 conformation is predicted to be more stable .
Analytical Chemistry and Sensing
Organic Synthesis and Coupling Reactions
Computational Studies and Conformational Analysis
Wirkmechanismus
Target of Action
The primary target of 4-(4-Formylphenoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The 4-(4-Formylphenoxy)phenylboronic acid, as an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-(4-Formylphenoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of the organoboron group from the boron atom to a palladium atom . The palladium atom acts as a catalyst in this reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 4-(4-Formylphenoxy)phenylboronic acid, affects the carbon-carbon bond formation pathway . This pathway is crucial for the synthesis of many organic compounds . The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared . These properties could potentially impact the bioavailability of 4-(4-Formylphenoxy)phenylboronic acid, but more research is needed to confirm this.
Result of Action
The result of the action of 4-(4-Formylphenoxy)phenylboronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic molecules, which can be used in various applications, including the development of pharmaceuticals .
Action Environment
The action, efficacy, and stability of 4-(4-Formylphenoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the action of 4-(4-Formylphenoxy)phenylboronic acid. Furthermore, the stability of boronic acids can be affected by factors such as pH and temperature .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including 4-(4-Formylphenoxy)phenylboronic acid, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . The identification of new boronic acids has paved the way to the clinical application of these molecules as potential drugs .
Eigenschaften
IUPAC Name |
[4-(4-formylphenoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBLMRMYVGRDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


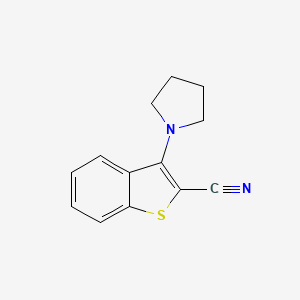
![5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2607349.png)
![(3-Amino-5-(p-tolylamino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2607350.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2607351.png)
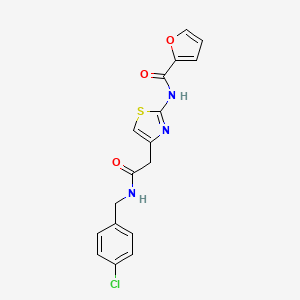
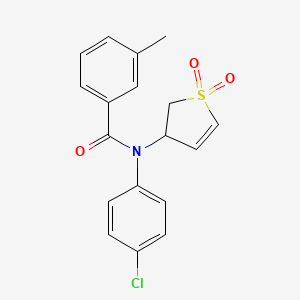
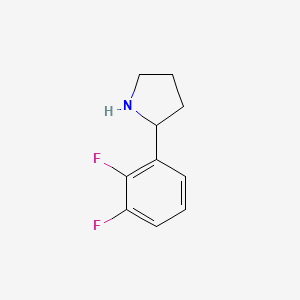
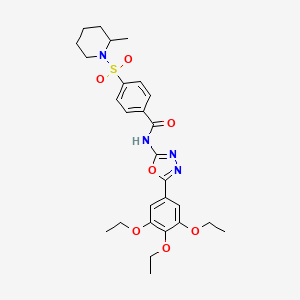
![4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2607359.png)
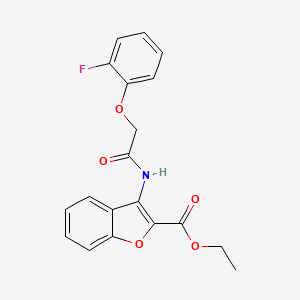
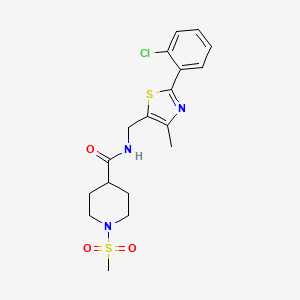
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2607367.png)
![4-[1-(2-Hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2607369.png)